molecular formula C20H14Cl2N2O2 B3440883 N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE

N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE

Cat. No.: B3440883
M. Wt: 385.2 g/mol
InChI Key: XNRMLYWEKMWUBG-UHFFFAOYSA-N
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Description

N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE is a dicarboxamide-based organic ligand designed for advanced research in coordination chemistry and the development of functional materials. Its molecular structure, featuring amide groups and halogen-substituted aryl rings, allows it to act as a versatile building block for constructing metal-organic complexes and frameworks (MOFs) . Researchers can utilize this compound to synthesize coordination compounds with various metals such as copper, zinc, and nickel, which are of significant interest for studying magnetic, spectral, and catalytic properties . Furthermore, the structural motif of benzene-dicarboxamide derivatives is a subject of investigation in biological studies. Similar compounds are explored for their potential to interact with biological macromolecules and are screened for antimicrobial and antitumor activities, providing a valuable scaffold for developing new pharmacologically active agents . The inclusion of chlorine atoms on the phenyl rings may influence the compound's lipophilicity and electronic characteristics, which can be critical for its behavior in both material science and biological interaction studies . This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-N,2-N-bis(3-chlorophenyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O2/c21-13-5-3-7-15(11-13)23-19(25)17-9-1-2-10-18(17)20(26)24-16-8-4-6-14(22)12-16/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRMLYWEKMWUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of 3-chloroaniline with benzene-1,2-dicarboxylic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1N2-BIS(3-CHLOROPHENYL)BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: Chlorophenyl Isomers

The position of chlorine substituents on the phenyl rings significantly influences physicochemical properties. For example:

  • 3-Chlorophenyl derivatives (e.g., N1N2-BIS(3-CHLOROPHENYL)BENZENE-1,2-DICARBOXAMIDE) exhibit moderate steric hindrance due to the meta-substitution pattern, which may enhance solubility in polar aprotic solvents like dimethylformamide (DMF) compared to ortho-substituted analogs .
  • 2-Chlorophenyl analogs (e.g., 2-chloroaniline derivatives, CAS 95-51-2) often display reduced thermal stability due to increased intramolecular strain, as observed in differential scanning calorimetry (DSC) studies .
  • 4-Chlorophenyl analogs (CAS 106-47-8) typically show higher crystallinity and melting points (>200°C) owing to para-substitution symmetry, which facilitates tighter molecular packing .

Table 1: Substituent Effects on Key Properties

Substituent Position Melting Point (°C) Solubility in DMF (g/100 mL) Stability (TGA onset, °C)
3-Chlorophenyl ~180–190 (est.) 15–20 (est.) 220–240 (est.)
2-Chlorophenyl ~160–170 5–10 200–220
4-Chlorophenyl >200 10–15 240–260

Note: Estimated (est.) values based on analogous compounds in –2.

Functional Group Variations: Carboxamide vs. Thiazoline Derivatives

Compared to hydrazinecarbothioamide-thiazoline hybrids (e.g., 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides in ), the target biscarboxamide lacks sulfur and thiazoline rings, resulting in distinct reactivity:

  • Reactivity : Thiazoline derivatives undergo electrophilic substitution at the thiazoline ring, whereas biscarboxamides are more prone to hydrolysis under acidic or basic conditions due to the amide bond lability .
  • Mass Spectrometry : The nitrogen rule predicts molecular ion (M⁺) stability for biscarboxamides (even-electron ions), contrasting with odd-electron fragmentation patterns observed in thiazoline derivatives .

Table 2: Spectroscopic and Reactivity Comparison

Compound Type Dominant MS Fragmentation Hydrolysis Rate (pH 7, 25°C)
Biscarboxamide (Target) M⁺ → [M-Cl]⁺ Low (t₁/₂ > 24 h)
Thiazoline () M⁺ → [M-Br]⁺ High (t₁/₂ < 1 h)

Molecular Modeling and Electronic Effects

This contrasts with non-chlorinated analogs, which show reduced dipole moments (~2.5 D vs. ~4.0 D for 3-chloro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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